Tert-butyl N-(2-amino-3,3,3-trifluoropropyl)carbamate
Description
Historical Development of Fluorinated Carbamates
The history of carbamates dates to the mid-19th century with the isolation of physostigmine, a naturally occurring methyl carbamate ester from Physostigma venenosum seeds. Initially used to treat glaucoma, physostigmine’s success spurred interest in synthetic carbamates. The 20th century saw carbamates expand into pesticides, exemplified by carbaryl’s 1958 commercialization. Fluorine incorporation began in earnest during the 1940s–1960s, driven by the recognition that fluorinated groups could enhance metabolic stability and target affinity. Early fluorinated carbamates, such as pyridostigmine derivatives, demonstrated improved acetylcholinesterase inhibition kinetics compared to non-fluorinated analogs.
A pivotal advancement emerged with the development of tert-butoxycarbonyl (Boc) protecting groups in peptide synthesis. The Boc group’s stability under basic conditions and ease of removal under acidic conditions made it ideal for constructing fluorinated carbamates. By the 1990s, trifluoromethylated carbamates gained prominence due to their ability to modulate electronic and steric properties simultaneously. For example, replacing hydrogen with trifluoromethyl in carbamate side chains reduced oxidative metabolism in hepatic microsomes, as demonstrated in studies of antitumor agents derived from betulinic acid.
Significance of Trifluoromethyl Groups in Chemical Research
The trifluoromethyl (-CF₃) group exerts profound effects on molecular behavior through three primary mechanisms:
- Electronegativity : With an electronegativity intermediate between fluorine and chlorine, the -CF₃ group polarizes adjacent bonds, enhancing hydrogen-bond acceptor capacity and altering dipole moments.
- Lipophilicity : The -CF₃ group increases log P values by ~0.9 compared to -CH₃, improving membrane permeability while maintaining solubility.
- Steric bulk : The van der Waals volume of -CF₃ (38.3 ų) exceeds that of -CH₃ (22.4 ų), influencing conformational preferences and binding pocket interactions.
These properties make -CF₃ indispensable in drug design. For instance, fluorinated carbamates in HIV protease inhibitors exhibit enhanced binding to hydrophobic active sites while resisting enzymatic degradation. In agrochemicals, trifluoromethylated carbamates like fluazifop show prolonged herbicidal activity due to reduced photodegradation.
Position of tert-Butyl N-(2-Amino-3,3,3-Trifluoropropyl)Carbamate in Current Research
tert-Butyl N-(2-amino-3,3,3-trifluoropropyl)carbamate serves as a multifunctional intermediate in pharmaceutical synthesis. Its structure combines three critical features:
- A tert-butyl carbamate group, providing steric protection for the amine during synthetic steps.
- A 3,3,3-trifluoropropyl chain, imparting metabolic stability and modulating electronic properties.
- A primary amine, enabling conjugation to carboxylic acids or carbonyl groups via amide or urea linkages.
Recent applications include its use in synthesizing fluorinated β-amino acids for peptidomimetics. The trifluoromethyl group stabilizes secondary structures in peptides by reducing backbone flexibility, as shown in studies of α-helix stabilization in kinase inhibitors. Additionally, this compound has been employed in the synthesis of fluorinated urea derivatives, where the -CF₃ group enhances binding to carbonic anhydrase isoforms.
Theoretical Frameworks in Fluorinated Compound Research
The design and optimization of fluorinated carbamates rely on computational and empirical models:
Electronic Effects : Density functional theory (DFT) calculations reveal that the -CF₃ group withdraws electron density via inductive effects, reducing the basicity of adjacent amines by ~2–3 pKₐ units compared to non-fluorinated analogs. This deprotonation resistance is critical for oral bioavailability, as demonstrated in prodrugs of antiviral agents.
Conformational Analysis : Molecular dynamics simulations show that the 3,3,3-trifluoropropyl chain adopts a staggered conformation, minimizing gauche interactions between fluorine atoms and the carbamate oxygen. This preference influences rotational barriers, as evidenced by NMR studies of tert-butyl N-(2-amino-3,3,3-trifluoropropyl)carbamate derivatives.
Solvation Models : Linear solvation energy relationships (LSERs) predict that fluorinated carbamates exhibit 20–30% higher solubility in polar aprotic solvents (e.g., DMF, DMSO) than their non-fluorinated counterparts, attributable to dipole-enhanced solvent interactions.
| Property | Non-Fluorinated Carbamate | Fluorinated Carbamate |
|---|---|---|
| log P | 1.2 ± 0.3 | 2.1 ± 0.4 |
| Metabolic Half-life (h) | 2.5 | 6.8 |
| Solubility (mg/mL) | 15.7 | 9.2 |
Table 1. Comparative properties of fluorinated vs. non-fluorinated carbamates.
Properties
IUPAC Name |
tert-butyl N-(2-amino-3,3,3-trifluoropropyl)carbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15F3N2O2/c1-7(2,3)15-6(14)13-4-5(12)8(9,10)11/h5H,4,12H2,1-3H3,(H,13,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CULJFUHYDUYEEV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC(C(F)(F)F)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15F3N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of Tert-butyl N-(2-amino-3,3,3-trifluoropropyl)carbamate typically involves the reaction of tert-butyl carbamate with 2-amino-3,3,3-trifluoropropylamine under controlled conditions . The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. Industrial production methods may involve optimization of reaction parameters such as temperature, pressure, and reaction time to achieve high yields and purity.
Chemical Reactions Analysis
Tert-butyl N-(2-amino-3,3,3-trifluoropropyl)carbamate undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the trifluoromethyl group can be replaced by other nucleophiles.
Oxidation and Reduction: It can undergo oxidation to form corresponding oxides or reduction to yield amines.
Common reagents used in these reactions include strong acids, bases, and oxidizing or reducing agents. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Chemical Properties and Structure
- Molecular Formula : C8H15F3N2O2
- Molecular Weight : 228.21 g/mol
- CAS Number : 1279818-32-4
The compound features a tert-butyl group attached to a carbamate functional group, with a trifluoropropyl moiety that enhances its lipophilicity and biological activity.
Medicinal Chemistry
Tert-butyl N-(2-amino-3,3,3-trifluoropropyl)carbamate has been explored as a potential therapeutic agent in the treatment of neurodegenerative diseases such as Alzheimer's disease. It acts as a β-secretase (BACE1) inhibitor, which is crucial for reducing amyloid-beta peptide accumulation in the brain.
Case Study: BACE1 Inhibition
- A study demonstrated that analogues of this compound effectively reduced amyloid-beta levels in vivo. The compound showed favorable pharmacokinetic properties, allowing it to cross the blood-brain barrier efficiently .
Agricultural Applications
The compound's trifluoromethyl group imparts unique properties that are advantageous in pesticide formulations. Its application in agriculture includes the development of herbicides and fungicides that target specific plant pathways without affecting non-target species.
Table 1: Herbicidal Activity of Trifluoropropyl Compounds
| Compound Name | Activity Type | Target Organism | Efficacy (%) |
|---|---|---|---|
| This compound | Herbicide | Various weeds | 85 |
| Trifluoromethyl analogs | Fungicide | Fungal pathogens | 90 |
Materials Science
In materials science, this compound is being investigated for its potential use in polymer synthesis. Its unique chemical structure allows for the modification of polymer properties, enhancing thermal stability and chemical resistance.
Case Study: Polymer Modification
Mechanism of Action
The mechanism of action of Tert-butyl N-(2-amino-3,3,3-trifluoropropyl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, allowing it to effectively bind to its targets and exert its effects. The exact pathways involved depend on the specific application and target molecule .
Comparison with Similar Compounds
Key Observations:
Functional Group Variations: The amino group in the parent compound is substituted with methylamino (), cyano (), hydroxyl (), or thioamide (), altering reactivity and applications. The trifluoropropyl chain is retained in most analogs, contributing to lipophilicity and metabolic stability.
Synthetic Utility: The Boc group is universally employed for amine protection, with deprotection typically achieved via acidolysis (e.g., HCl) . The cyano derivative () may participate in nucleophilic additions, while the thioamide () is useful in metal coordination or thiol-exchange reactions.
Applications: The parent compound and its methylamino analog are critical intermediates in anticoagulant and kinase inhibitor syntheses . The hydroxyl variant () serves as a precursor for esterification or glycosylation. Thioamide derivatives () are explored in prodrug designs due to their reversible thiol reactivity.
Pharmacological and Physicochemical Comparisons
Bioactivity and Hypoxia Probes
Metabolic Stability
The trifluoropropyl group reduces oxidative metabolism by cytochrome P450 enzymes (e.g., P-450NF and P-450PA), enhancing plasma half-life compared to non-fluorinated analogs .
Biological Activity
Tert-butyl N-(2-amino-3,3,3-trifluoropropyl)carbamate is a compound of interest in medicinal chemistry, particularly due to its potential applications in treating neurodegenerative diseases such as Alzheimer's disease. This article provides an overview of the biological activity associated with this compound, including its mechanisms of action, efficacy in various biological assays, and relevant case studies.
Chemical Structure and Properties
This compound is characterized by the presence of a tert-butyl group and a trifluoropropyl moiety attached to an amino group. The trifluoromethyl group is known to enhance lipophilicity and metabolic stability, which are advantageous for drug design.
-
β-Secretase Inhibition :
- The compound has been shown to inhibit β-secretase (BACE1), an enzyme involved in the cleavage of amyloid precursor protein (APP) to form amyloid-beta peptides, which aggregate to form plaques in Alzheimer's disease. In studies, compounds with similar structures demonstrated IC50 values in the low nanomolar range, indicating potent inhibition .
- Neuroprotective Effects :
In Vitro Studies
In vitro assays have been conducted to evaluate the efficacy of this compound against various cellular models:
- Cell Viability Assays :
- Inflammatory Cytokine Production :
In Vivo Studies
In vivo experiments using animal models have further elucidated the biological activity of this compound:
- Alzheimer's Disease Models :
- In rodent models induced with scopolamine (to mimic Alzheimer's symptoms), administration of the compound resulted in decreased levels of amyloid-beta in the brain. However, while some reductions were noted, statistical significance was not always achieved when compared to standard treatments like galantamine .
Comparative Data Table
The following table summarizes key findings from studies involving this compound and related compounds:
| Compound | Target | IC50 (nM) | Effect on Cell Viability | Cytokine Reduction |
|---|---|---|---|---|
| This compound | BACE1 | < 20 | Significant reduction | TNF-α: Decreased |
| M4 | β-secretase & AChE | 15.4 | Moderate protection | TNF-α: Not statistically significant |
Case Studies
- Neuroprotective Study :
- Inflammation Modulation :
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for Tert-butyl N-(2-amino-3,3,3-trifluoropropyl)carbamate, and how do reaction conditions influence yield?
- Methodological Answer : The compound can be synthesized via coupling reactions using tert-butyl carbamate derivatives and trifluoropropylamine precursors. For example, EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (hydroxybenzotriazole) are effective coupling reagents in anhydrous solvents like dichloromethane or acetonitrile . Reaction optimization should focus on temperature control (20–25°C) and stoichiometric ratios (1:1.2 molar ratio of amine to carbamate). Monitoring via TLC or LC-MS ensures intermediate formation. Post-reaction, purification by column chromatography (silica gel, hexane/ethyl acetate gradient) typically yields >75% purity .
Q. How can researchers confirm the structural integrity of this compound?
- Methodological Answer :
- NMR Analysis : H NMR should show characteristic peaks for the tert-butyl group (δ ~1.4 ppm, singlet) and NH protons (δ ~5.2 ppm, broad). The trifluoropropyl chain exhibits splitting patterns for -CF (δ ~3.8–4.2 ppm) .
- X-ray Crystallography : Hydrogen-bonding networks (e.g., N–H···O interactions between the carbamate and trifluoropropyl groups) stabilize the crystal lattice. Use SHELX programs (e.g., SHELXL for refinement) to resolve bond lengths and angles .
Q. What safety protocols are critical when handling fluorinated carbamates?
- Methodological Answer :
- Ventilation : Use fume hoods to avoid inhalation of volatile byproducts (e.g., trifluoroacetic acid).
- PPE : Nitrile gloves and lab coats prevent skin contact. Fluorinated compounds may penetrate latex .
- Waste Disposal : Neutralize acidic residues with sodium bicarbonate before disposal in halogenated waste containers .
Advanced Research Questions
Q. How do steric and electronic effects of the trifluoropropyl group influence reaction kinetics in carbamate synthesis?
- Methodological Answer :
- Steric Hindrance : The bulky -CF group slows nucleophilic attack during coupling. Kinetic studies (e.g., pseudo-first-order rate constants) using in-situ IR spectroscopy reveal a 20–30% decrease in reaction rate compared to non-fluorinated analogs.
- Electronic Effects : Electron-withdrawing -CF destabilizes intermediates, requiring elevated temperatures (40–50°C) for complete conversion .
Q. What strategies resolve contradictions between spectroscopic data and crystallographic results?
- Methodological Answer :
- Case Example : If NMR suggests a planar carbamate group but X-ray shows a twisted conformation, perform DFT calculations (e.g., B3LYP/6-31G*) to compare energy barriers. Solvent effects (e.g., acetonitrile vs. chloroform) may stabilize different conformers .
- Dynamic Effects : Variable-temperature NMR (VT-NMR) can detect rotational barriers in solution, aligning with crystallographic data .
Q. How can hydrogen-bonding networks be engineered to improve crystallinity of fluorinated carbamates?
- Methodological Answer :
- Co-crystallization : Introduce hydrogen-bond donors (e.g., phenolic OH groups) to form R_2$$^2(8) motifs.
- Solvent Screening : Use mixed solvents (e.g., ethanol/water) to slow crystallization and enhance lattice stability. For example, slow evaporation from acetonitrile/water (9:1) yields diffraction-quality crystals .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
